
Sarcosine t-butyl ester-d3 (TFA)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sarcosine t-butyl ester-d3 (TFA) is a deuterated derivative of sarcosine t-butyl ester, where three hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties and stability. It is commonly utilized in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sarcosine t-butyl ester-d3 (TFA) typically involves the esterification of sarcosine with t-butyl alcohol in the presence of a deuterated acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The deuterated form is achieved by using deuterated reagents and solvents during the synthesis process.
Industrial Production Methods
Industrial production of Sarcosine t-butyl ester-d3 (TFA) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactors and purification systems to produce the compound in bulk quantities. Quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Sarcosine t-butyl ester-d3 (TFA) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler compounds.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acids are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or hydrocarbons.
Applications De Recherche Scientifique
Sarcosine t-butyl ester-d3 (TFA) has a wide range of applications in scientific research:
Chemistry: It is used as a stable isotope-labeled compound in various chemical reactions and studies.
Biology: The compound is utilized in metabolic studies and as a tracer in biological systems.
Medicine: It is employed in drug development and pharmacokinetic studies to understand the behavior of drugs in the body.
Industry: The compound is used in the synthesis of other chemicals and as a reagent in industrial processes.
Mécanisme D'action
The mechanism of action of Sarcosine t-butyl ester-d3 (TFA) involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate or inhibitor of certain enzymes, affecting metabolic pathways. The deuterium atoms in the compound can influence reaction kinetics and stability, making it a valuable tool in research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sarcosine t-butyl ester: The non-deuterated form of the compound.
Sarcosine methyl ester: Another ester derivative of sarcosine.
Sarcosine ethyl ester: An ester derivative with an ethyl group.
Uniqueness
Sarcosine t-butyl ester-d3 (TFA) is unique due to the presence of deuterium atoms, which provide enhanced stability and distinct properties compared to its non-deuterated counterparts. This makes it particularly useful in studies requiring stable isotope labeling and tracing.
Propriétés
Formule moléculaire |
C9H16F3NO4 |
|---|---|
Poids moléculaire |
262.24 g/mol |
Nom IUPAC |
tert-butyl 2-(trideuteriomethylamino)acetate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H15NO2.C2HF3O2/c1-7(2,3)10-6(9)5-8-4;3-2(4,5)1(6)7/h8H,5H2,1-4H3;(H,6,7)/i4D3; |
Clé InChI |
ZYVXOTNFVFLVAC-NXIGQQGZSA-N |
SMILES isomérique |
[2H]C([2H])([2H])NCC(=O)OC(C)(C)C.C(=O)(C(F)(F)F)O |
SMILES canonique |
CC(C)(C)OC(=O)CNC.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2R,4R,5R)-4-hydroxy-5-iodo-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12410427.png)
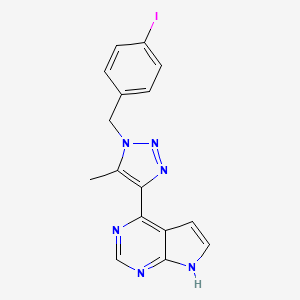
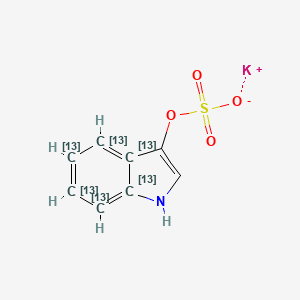
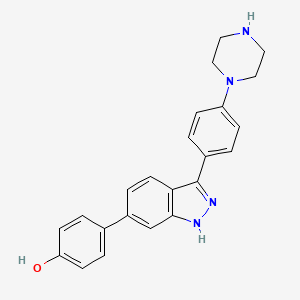
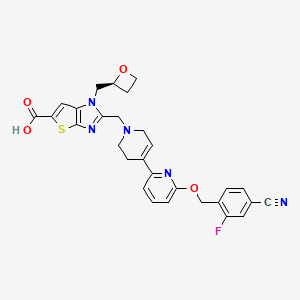


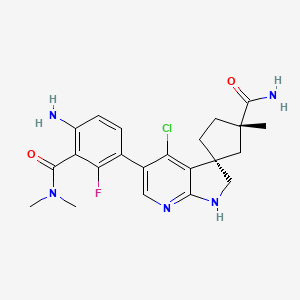
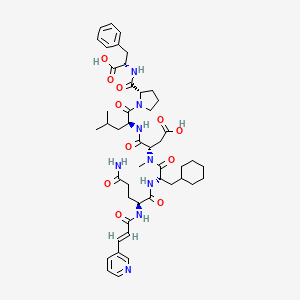

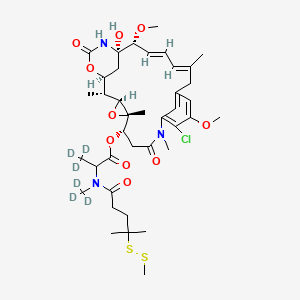
![(2R)-2-amino-6-[3-[6-[5-[(E)-2-carboxy-2-cyanoethenyl]thiophen-2-yl]-3,4-dihydro-2H-quinolin-1-yl]propanoylamino]hexanoic acid;hydrochloride](/img/structure/B12410493.png)
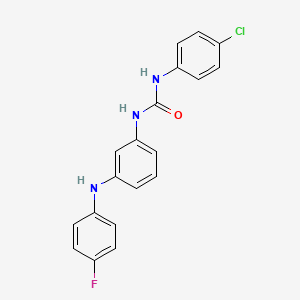
![N-[2-[2-[2-[4-[4-[[1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-3-oxo-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-6-yl]amino]phenyl]piperazin-1-yl]ethoxy]ethoxy]ethyl]-3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanamide](/img/structure/B12410499.png)
